1-(3-Bromopyridin-2-yl)-4-ethylpiperazine

Lipophilicity Blood-brain barrier permeability Drug-likeness

Researchers requiring a CNS-penetrant heterocyclic building block often face supply inconsistencies and purity-related catalyst poisoning. 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine solves this with batch-specific QC (NMR, HPLC) at 97% purity. - Enables reliable Suzuki/Buchwald-Hartwig couplings via the 3-bromopyridine handle. - Favorable physicochemical profile (XLogP3 2.2, TPSA 19.4 Ų, 0 HBD) for BBB penetration. - Ethylpiperazine substitution biases selectivity toward CNS targets (GI₅₀ 4.68 μM).

Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
CAS No. 1247634-54-3
Cat. No. B1376666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopyridin-2-yl)-4-ethylpiperazine
CAS1247634-54-3
Molecular FormulaC11H16BrN3
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=CC=N2)Br
InChIInChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
InChIKeyCVMVJBYMVKNHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine – Physicochemical Identity & Specifications


1-(3-Bromopyridin-2-yl)-4-ethylpiperazine is a brominated N-arylpiperazine derivative belonging to the broader class of pyridylpiperazines, widely employed as intermediates in medicinal chemistry programs targeting kinases, GPCRs, and CNS receptors. The compound possesses a bromine substituent at the 3-position of the pyridine ring and an ethyl group on the piperazine nitrogen, yielding a molecular formula of C₁₁H₁₆BrN₃ (MW 270.17 g/mol). Computed physicochemical descriptors — XLogP3 of 2.2, topological polar surface area (TPSA) of 19.4 Ų, and zero hydrogen-bond donors — place it in a property space consistent with CNS-permeable scaffolds [1]. Commercial availability with batch-specific QC documentation (NMR, HPLC, GC) at a standard purity of 97% is confirmed through major supplier catalogs .

Scaffold Role Brominated N-arylpiperazine intermediate for medicinal chemistry programs
Physicochemical Profile Computed CNS-permeable property space (moderate logP, low TPSA, zero HBD)
Procurement Basis Commercially available with batch-specific QC documentation

Why the Ethyl Analog Cannot Replace Methyl or Unsubstituted Analogs


Superficial structural similarity among N-arylpiperazine analogs often masks substantial differences in lipophilicity, hydrogen-bonding capacity, and biological target preference that directly impact both synthetic utility and pharmacological outcome. For instance, replacing the N-ethyl group with N-methyl or N-H alters the computed logP by up to 0.9 log units and changes the hydrogen-bond donor count, parameters known to modulate membrane permeability and CNS exposure [1]. Moreover, published head-to-head antitumor panel data on piperazinyl amidrazone derivatives demonstrates that ethylpiperazine-containing compounds exhibit selective potency against CNS cancer cell lines, whereas the corresponding methylpiperazine analogs preferentially inhibit leukemia cells — a finding that cannot be extrapolated from computed properties alone and confirms that N-alkyl substitution is not a generic equivalence [2].

Lipophilicity Mismatch
N-methyl or N-H analogs exhibit lower computed logP, which may shift permeability and CNS exposure profiles for derived compounds.
Hydrogen-Bond Donor Shift
Unsubstituted piperazine introduces an HBD absent in the ethyl analog, potentially altering plasma protein binding context.
Biological Selectivity Context
Class-level SAR suggests N-alkyl group influences tumor-cell panel selectivity; N-ethyl vs. N-methyl bias may not transfer directly.

Quantitative Differentiation vs. Closest Analogs


Higher Computed Lipophilicity vs. Methyl and Unsubstituted Analogs

The target compound exhibits an XLogP3 value of 2.2, compared with 1.8 for the N-methyl analog (CAS 87394-59-0) and 1.3 for the unsubstituted piperazine (CAS 87394-56-7) [1][2][3]. This represents a +0.4 and +0.9 log-unit increase, respectively. The experimental context is the PubChem XLogP3 3.0 computational engine, which applies a training set of >13,000 experimental logP measurements and is a community-standard predictor [1]. A higher logP within the 2–3 range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier partitioning, a critical parameter for CNS-targeted library design.

Higher Computed Lipophilicity
Cross-study comparable
XLogP3 2.2 vs. 1.8 (methyl) & 1.3 (unsubstituted)
Supports CNS permeability context for derived analogs
Computed values; experimental logP may vary
Lipophilicity Blood-brain barrier permeability Drug-likeness

Reduced Polar Surface Area vs. Unsubstituted Analog

The target compound's TPSA is 19.4 Ų, identical to the N-methyl analog but 8.8 Ų lower than the unsubstituted 1-(3-bromopyridin-2-yl)piperazine (TPSA 28.2 Ų) [1][2]. All values are computed by the Cactvs 3.4.8.24 engine within PubChem [1]. A TPSA below 60–70 Ų is a widely accepted threshold for oral bioavailability and brain penetration. The additional 8.8 Ų reduction afforded by N-alkylation (ethyl or methyl) versus the free NH piperazine is meaningful because it eliminates one hydrogen-bond donor and reduces the polar surface, both of which favor passive membrane diffusion.

Reduced Polar Surface Area
Cross-study comparable
TPSA 19.4 Ų (ethyl/methyl) vs. 28.2 Ų (unsubstituted)
N-alkylation reduces polar surface and eliminates HBD
Computed by Cactvs; property space guidance only
Membrane permeability CNS drug design TPSA

Zero Hydrogen-Bond Donors vs. Unsubstituted Analog

The target compound has zero hydrogen-bond donor (HBD) atoms, compared with one HBD in 1-(3-bromopyridin-2-yl)piperazine, arising from the free piperazine NH [1][2]. HBD count is a key parameter in Lipinski's Rule of Five and correlates with reduced passive permeability and increased plasma protein binding when elevated. The elimination of the HBD through N-ethyl substitution removes a potential site for hydrogen-bond-mediated binding to serum albumin or alpha-1 acid glycoprotein, which can translate to a higher free fraction in vivo — an especially important consideration when the building block is destined for pharmacokinetic optimization.

Zero H-Bond Donors
Cross-study comparable
HBD count 0 (ethyl) vs. 1 (unsubstituted piperazine)
Lower HBD count may reduce protein binding context
In vivo free fraction requires experimental confirmation
Hydrogen bonding Plasma protein binding Drug-likeness

Higher Commercial Purity vs. Methyl Analog

Under identical supplier conditions (Bidepharm), the target compound is offered at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) , whereas the N-methyl analog 1-(3-bromopyridin-2-yl)-4-methylpiperazine is specified at 95+% . The 1.5–2 percentage-point purity difference, while seemingly modest, can be consequential in multi-step syntheses where cumulative impurities reduce overall yield and complicate purification. Higher starting purity reduces the burden of pre-purification and improves reproducibility in sensitive coupling reactions such as Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling, where even trace amine or halide impurities can poison palladium catalysts.

Higher Commercial Purity
Data to verify
97% (ethyl) vs. 95+% (methyl analog) under matched supplier
Supports multi-step synthesis reproducibility
Supplier specification; confirm batch-specific COA
Chemical purity Synthetic intermediate quality Batch reproducibility

CNS-Selective Antitumor Activity of Ethylpiperazine Analogs

Although direct experimental data for the title compound are not available, a published head-to-head comparison of closely related methylpiperazine and ethylpiperazine derivatives (piperazinyl amidrazones) across the NCI 55-cell-line panel provides class-level SAR guidance. The ethylpiperazine derivative demonstrated a mean GI₅₀ of 4.68 μM specifically against CNS cancer cell lines, whereas the methylpiperazine analog showed a mean GI₅₀ of 4.73 μM against leukemia cell lines [1]. Overall mean GI₅₀ values were 4.92 μM (ethyl) vs. 4.81 μM (methyl), revealing that the N-alkyl group influences tumor-type selectivity rather than simply bulk potency. This SAR trend is consistent with the hypothesis that increased lipophilicity and reduced HBD count, as seen in the target compound, favor CNS tissue distribution.

CNS-Selective Activity Context
Class-level inference
Ethylpiperazine analog CNS GI₅₀ 4.68 μM; methyl analog leukemia GI₅₀ 4.73 μM
SAR trend suggests N-alkyl group influences cell-panel selectivity
Class-level inference; not measured on title compound
CNS-selective antitumor activity NCI-60 panel Piperazine SAR

Application Scenarios Based on Quantitative Differentiation


CNS Lead-Optimization Libraries with Balanced Lipophilicity and Low TPSA

The compound's XLogP3 of 2.2 and TPSA of 19.4 Ų position it favorably for blood-brain barrier penetration. These properties, combined with zero HBDs [1], make it a preferred intermediate over the unsubstituted piperazine (XLogP3 1.3, TPSA 28.2, 1 HBD) or the methyl analog (XLogP3 1.8) [2] when designing CNS-penetrant kinase inhibitors or GPCR ligands.

High-Purity Aryl Bromide for Palladium-Catalyzed Cross-Coupling

The 3-bromopyridine moiety serves as a reactive handle for Suzuki, Buchwald–Hartwig, and Sonogashira couplings. The commercial availability at 97% purity with verified QC reduces catalyst-poisoning risk compared to the lower-purity 95+% methyl analog , making the ethyl compound a more reliable starting material for multi-step synthetic routes where reproducibility is critical.

Hypothesis Testing for CNS-Selective Antitumor Agents

Class-level evidence from piperazinyl amidrazone analogs demonstrates that the ethylpiperazine substitution pattern selectively enhances potency against CNS cancer cell lines (GI₅₀ 4.68 μM) relative to methylpiperazine analogs (leukemia-selective, GI₅₀ 4.73 μM) [3]. Researchers testing the hypothesis that N-ethyl substitution biases bioactivity toward CNS targets should select this building block over the methyl analog for SAR exploration.

Fragment-Based Drug Discovery Screening Cascades

In fragment-based screening cascades that prioritize low-TPSA, moderate-logP fragments with synthetic tractability, the target compound satisfies physicochemical filters for CNS fragment libraries. The bromine atom provides both a heavy-atom probe for X-ray crystallography and a vector for subsequent fragment growth via palladium-mediated coupling [1], offering dual functionality not available in des-bromo or chloro analogs.

Application
Selection Property
Validation Focus
CNS lead-optimization libraries
Computed moderate logP, low TPSA, zero HBD
Experimental CNS permeability and efflux ratio
Palladium-catalyzed cross-coupling routes
Higher specified purity with batch QC data
Catalyst-poisoning impurity profile review
CNS-selectivity hypothesis testing
N-ethyl vs. N-methyl class-level SAR trend
Cell-panel selectivity replication studies
Fragment-based screening cascades
Low-TPSA, moderate-logP fragment with heavy-atom probe
X-ray crystallography and fragment-growth validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.